N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
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Description
N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN5O2 and its molecular weight is 455.493. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Activity
Research has explored the synthesis of tricyclic heterocycles related to this compound, highlighting their high affinity for the benzodiazepine (BZ) receptor. One study developed a series with potent BZ antagonists, with leading compounds demonstrating activity comparable to established BZ antagonists in rat models (J. Francis et al., 1991).
Anticancer Activity
Another avenue of research has focused on the anticancer properties of derivatives of this chemical framework. Novel 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential as anticancer agents (B. N. Reddy et al., 2015).
Antioxidant and Anticancer Effects
Further studies synthesized novel derivatives to test for antioxidant and anticancer activities. Some compounds exhibited antioxidant activity surpassing known antioxidants like ascorbic acid and demonstrated specific cytotoxicity against glioblastoma and breast cancer cell lines, suggesting a potential for therapeutic applications (I. Tumosienė et al., 2020).
Antibacterial and Antifungal Properties
Research on derivatives of this chemical structure has also revealed antibacterial and antifungal activities, with some compounds showing promising results against pathogenic strains, pointing to their potential in developing new antimicrobial agents (H. Panwar & S. Singh, 2011).
Molecular Docking and QSAR Studies
Lastly, the antimicrobial activity of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides was evaluated, with some compounds showing effective inhibition against bacterial strains. Molecular docking studies suggested possible mechanisms of action, contributing valuable insights into the design of novel antimicrobial agents (L. Antypenko et al., 2017).
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2/c27-19-10-12-20(13-11-19)28-24(33)15-14-23-29-30-26-31(17-16-18-6-2-1-3-7-18)25(34)21-8-4-5-9-22(21)32(23)26/h1-13H,14-17H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUQJBHRORSCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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